Reaction Enthalpy with n-Butanol
In a direct calorimetric study, the heat of reaction of o-tolyl isocyanate with n-butanol was measured at 25 °C and compared with phenyl isocyanate and p-tolyl isocyanate under identical conditions [1]. The o-tolyl isomer released 24.6 kJ/mol, which is 0.9 kJ/mol higher than phenyl isocyanate (23.7 kJ/mol) but 0.7 kJ/mol lower than p-tolyl isocyanate (25.3 kJ/mol) [1]. This demonstrates that the ortho-methyl substituent provides intermediate thermodynamic driving force compared to the unsubstituted and para-substituted analogs, consistent with partial steric attenuation of the electron-donating methyl effect.
| Evidence Dimension | Heat of reaction (ΔH) with n-butanol |
|---|---|
| Target Compound Data | 24.6 kJ/mol |
| Comparator Or Baseline | Phenyl isocyanate: 23.7 kJ/mol; p-Tolyl isocyanate: 25.3 kJ/mol |
| Quantified Difference | +3.8% vs. phenyl isocyanate; -2.8% vs. p-tolyl isocyanate |
| Conditions | Differential calorimeter (Tian–Calvet type), 25 °C, n-butanol as nucleophile |
Why This Matters
Different heats of reaction affect exotherm management in scale-up and influence equilibrium yields in reversible urethane/urea formations, making o-tolyl isocyanate a distinct intermediate option for processes requiring controlled thermal profiles.
- [1] Thermochemical Studies of Some Alcohol–Isocyanate Reactions, Scilit, 1962. The heats of reaction of normal-, iso-, and secondary-butyl alcohols reacting with phenyl isocyanate, the three tolyl isocyanates, and 2,4-tolylene diisocyanate were measured at 25 °C. View Source
